4-Chloro-1H-pyrrolo[3,4-c]pyridin-3(2H)-one
Overview
Description
4-Chloro-1H-pyrrolo[3,4-c]pyridin-3(2H)-one is a chemical compound with a pyrrolopyridine skeleton . The covalent nature of N–C and C–C bonds in the pyrrolopyridine skeleton of the molecule has been established .
Synthesis Analysis
The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives, which are structurally similar to this compound, has been reported . The synthetic strategies and approaches are systematized according to the method to assemble the pyrazolopyridine system .Molecular Structure Analysis
The experimental charge density distribution in 4-chloro-1H-pyrrolo[2,3-b]pyridine has been carried out using high-resolution X-ray diffraction data . The topology of the bonding scheme within the molecule as well as of the intermolecular N–H⋯N and C–H⋯Cl hydrogen bonds has been investigated .Chemical Reactions Analysis
The covalent nature of N–C and C–C bonds in the pyrrolopyridine skeleton of the molecule has been established by (3, −1) bond critical points associated with relatively large electron densities .Scientific Research Applications
Synthesis and Characterization
Synthesis Techniques : A study outlined the synthesis of 4-Chloro-2-(3-fluorophenyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one, a close derivative, using hydride transfer and other reactions. It included characterization by X-ray diffraction, FT-IR, FT-Raman, and NMR techniques (Murthy et al., 2017).
Electronic Structure Analysis : Another study investigated 4-chloro-1H-pyrrolo[2,3-b]pyridine's electronic structure using density functional theory and X-ray diffraction, providing insights into the covalent nature of its bonds and topological features (Hazra et al., 2012).
Chemical Properties and Applications
Building Blocks in Chemical Synthesis : 6-Chloro-4-nitro- and 4,6-dichloro-1H-pyrrolo[2,3-b]pyridine have been used as versatile building blocks for synthesizing 4-substituted 7-azaindole derivatives (Figueroa‐Pérez et al., 2006).
Non-Linear Optical Properties : Research indicated the potential of 4-Chloro-1H-pyrrolo[3,4-c]pyridin-3(2H)-one derivatives in non-linear optics, exploring their hyperpolarizability and molecular electrostatic potential (Murthy et al., 2017).
Semiconducting Materials : Nitrogen-embedded small molecules derived from this compound have been studied for their electrochemical properties and potential in semiconductor applications (Zhou et al., 2019).
Biological and Pharmaceutical Research
Biological Activity Overview : Pyrrolo[3,4-c]pyridine derivatives, including this compound, have shown a spectrum of pharmacological properties, being studied as potential treatments for diseases of the nervous and immune systems, and exhibiting antidiabetic, antimycobacterial, antiviral, and antitumor activities (Wójcicka & Redzicka, 2021).
Fluorescent Chemosensor for Fe Ions : A derivative of this compound was developed as a fluorescent chemosensor for Fe3+/Fe2+ ions, demonstrating its utility in biological imaging in living cells (Maity et al., 2018).
Properties
IUPAC Name |
4-chloro-1,2-dihydropyrrolo[3,4-c]pyridin-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2O/c8-6-5-4(1-2-9-6)3-10-7(5)11/h1-2H,3H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKFIPKNZESNEQL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(=O)N1)C(=NC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90457887 | |
Record name | 4-Chloro-1,2-dihydro-3H-pyrrolo[3,4-c]pyridin-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90457887 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
853577-50-1 | |
Record name | 4-Chloro-1,2-dihydro-3H-pyrrolo[3,4-c]pyridin-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90457887 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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